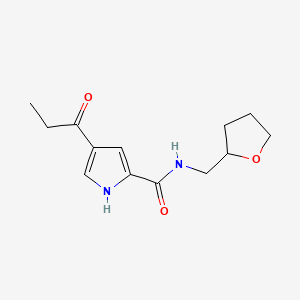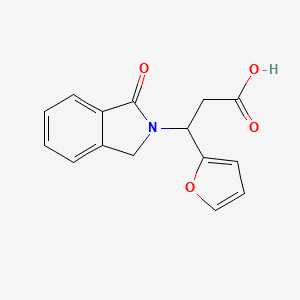![molecular formula C23H21ClF3N5O B3141458 N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide CAS No. 478262-12-3](/img/structure/B3141458.png)
N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide
Übersicht
Beschreibung
N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H21ClF3N5O and its molecular weight is 475.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
A structurally similar compound, ml267, is known to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential for bacterial cell viability and virulence .
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase with no activity toward the human orthologue . This suggests that our compound might also selectively inhibit bacterial PPTases.
Biochemical Pathways
The inhibition of PPTases by this compound could affect various biochemical pathways. PPTases catalyze a post-translational modification that is crucial for bacterial cell viability and virulence . Therefore, inhibiting these enzymes could disrupt essential bacterial processes, thwarting bacterial growth .
Pharmacokinetics
Ml267, a similar compound, has been tested for in vitro absorption, distribution, metabolism, and excretion (adme) properties . This suggests that our compound might also have been optimized for favorable ADME properties.
Result of Action
The result of this compound’s action is likely the attenuation of bacterial growth. For instance, ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Chemical genetic studies with ml267 implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms could influence the efficacy of our compound.
Biochemische Analyse
Biochemical Properties
N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been found to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth, making it a potent antibacterial agent. The compound’s ability to inhibit this enzyme without affecting the human orthologue highlights its specificity and potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it inhibits the production of Sfp-PPTase-dependent metabolites, leading to reduced bacterial growth and virulence . In human cells, the compound does not induce a rapid cytotoxic response, indicating its potential for selective antibacterial activity without harming human cells.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with bacterial phosphopantetheinyl transferase. This binding inhibits the enzyme’s activity, preventing the post-translational modification essential for bacterial viability . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function and leading to the observed antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been found to be stable under various conditions, maintaining its inhibitory activity against bacterial enzymes . Long-term studies have shown that it can consistently reduce bacterial growth without significant degradation, making it a reliable agent for antibacterial research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing toxicity . At higher doses, there may be potential adverse effects, which require careful monitoring and dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial phosphopantetheinyl transferase inhibition. The compound interacts with enzymes and cofactors essential for bacterial metabolism, leading to reduced metabolite production and bacterial growth . Its impact on metabolic flux and metabolite levels highlights its potential as a targeted antibacterial agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites effectively . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows it to exert its inhibitory effects on bacterial enzymes effectively, contributing to its antibacterial properties.
Eigenschaften
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3N5O/c1-15-4-6-16(7-5-15)22(33)30-19-3-2-8-28-21(19)32-11-9-31(10-12-32)20-18(24)13-17(14-29-20)23(25,26)27/h2-8,13-14H,9-12H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREMSHVNNHQGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116340 | |
| Record name | N-[2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3-pyridinyl]-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478262-12-3 | |
| Record name | N-[2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3-pyridinyl]-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478262-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3-pyridinyl]-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxypropyl)urea](/img/structure/B3141403.png)




![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B3141437.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate](/img/structure/B3141442.png)
![6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3141444.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine](/img/structure/B3141446.png)


![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3141456.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B3141460.png)
